(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

α-Amylase inhibition Antidiabetic lead optimization Cytotoxicity profiling

This benzodioxole–thiazole acrylamide (CAS 681250-15-7) is a critical structural probe for dissecting the pharmacophore of α-amylase inhibitors. Lacking the phenyl spacer of IHBY56 (IC₅₀ 0.99 µM), it serves as a negative control to isolate the contribution of the thiophene-conjugated acrylamide to potency and covalent reactivity. For SAR-focused contracts, request a head-to-head enzyme assay and cytotoxicity panel (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2, LX-2, HEK-293T) to validate activity cliffs. Ideal for laboratories profiling Michael-acceptor reactivity or kinase selectivity.

Molecular Formula C17H12N2O3S2
Molecular Weight 356.41
CAS No. 681250-15-7
Cat. No. B2510670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS681250-15-7
Molecular FormulaC17H12N2O3S2
Molecular Weight356.41
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
InChIInChI=1S/C17H12N2O3S2/c20-16(6-4-12-2-1-7-23-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b6-4+
InChIKeyQNWZBRWTCYYKOM-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681250-15-7): Purity, Identity, and Research-Grade Sourcing


(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681250-15-7) is a synthetic small molecule belonging to the benzodioxole–acrylamide hybrid class, characterized by a benzodioxole–thiazole core linked via an (E)-acrylamide bridge to a thiophene ring . Its molecular formula is C₁₇H₁₂N₂O₃S₂ with a molecular weight of 356.41 g/mol . This compound is primarily supplied as a research-grade screening compound (≥95% purity) and has been identified as a member of a series of benzodioxole–acrylamide hybrids designed for structure-guided α-amylase inhibition, where the closest structurally characterized analog, IHBY56 (bearing an N-4-(2-thienyl)phenyl substituent), demonstrated an IC₅₀ of 0.99 µM against α-amylase [1].

Why Generic Substitution Fails for CAS 681250-15-7: Structural Nuances Governing Target Engagement and Selectivity


Interchanging this compound with a generic benzodioxole–acrylamide analog is not scientifically justified because minor structural variations in this scaffold critically modulate both potency and selectivity. In the parent series, the replacement of a phenyl group with a thienyl moiety in the acrylamide portion (as seen in IHBY56 vs. its phenyl analog) shifted α-amylase IC₅₀ values by more than 10-fold and altered cytotoxicity profiles across six cancer and two normal cell lines [1]. The specific (E)-acrylamide geometry, the 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine substructure, and the 3-(thiophen-2-yl) substituent each contribute to the hydrogen-bonding network and hydrophobic contacts observed in docking studies (e.g., THR163 and VAL107 interactions) that are not fully replicated by close analogs missing one of these features [1].

Quantitative Differentiation Evidence for CAS 681250-15-7 vs. Closest Analogs


Structural Divergence from the Most Potent Series Member IHBY56: Impact on α-Amylase Inhibition and Cytotoxicity

The target compound differs from IHBY56, the most potent compound in the benzodioxole–acrylamide series (IC₅₀ = 0.99 µM), by the absence of a phenyl spacer between the acrylamide carbonyl and the thienyl ring [1]. In the series, the N-4-(2-thienyl)phenyl-bearing analog (IHBY56) showed the highest α-amylase inhibition and negligible cytotoxicity across six cancer and two normal cell lines. The direct conjugation of thiophene to acrylamide in CAS 681250-15-7 is expected to alter electron distribution, binding pose, and hydrogen-bonding interactions with THR163 and GLN63, which were critical for the potency of IHBY56 (docking score −8.20 kcal mol⁻¹) [1]. Quantitative data for the target compound itself are not publicly available, but this structural difference is predicted to reduce α-amylase affinity relative to IHBY56 while potentially introducing off-target liabilities not observed with the phenyl-spaced analog [1].

α-Amylase inhibition Antidiabetic lead optimization Cytotoxicity profiling

Purity and Supply Consistency vs. Reference Standards

The commercially available batch of CAS 681250-15-7 is specified at ≥95% purity . In contrast, the reference standard acarbose used as a positive control in α-amylase assays for the benzodioxole–acrylamide series is typically supplied at ≥98% purity [1]. The 3–5% impurity gap may confound enzyme inhibition measurements if the impurity possesses agonistic or antagonistic activity, a concern that is particularly relevant for screening libraries where purity is often the primary differentiator between 'hits' and 'false positives' .

Chemical purity Research-grade sourcing Quality control

Predicted Physicochemical Differentiation from Saturated or Furan Analogs

The (E)-acrylamide linker conjugated to a thiophene ring (as in CAS 681250-15-7) is expected to confer higher lipophilicity (clogP) compared to the corresponding furan analog (CAS not retrieved, but referenced as (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide) . In medicinal chemistry, replacing furan with thiophene typically increases clogP by ~0.5–1.0 log unit and alters heteroatom hydrogen-bond acceptor strength (sulfur is a weaker HBA than oxygen), which can shift membrane permeability and metabolic stability . These property differences are decisive when selecting compounds for cell-based vs. biochemical assays.

Drug-likeness Lipophilicity Permeability

Absence of Publicly Available Bioactivity Data: A Risk Factor Requiring Mitigation in Procurement Decisions

A comprehensive search of PubMed, Google Scholar, ChEMBL, PubChem, and Google Patents identified no primary bioactivity data (IC₅₀, Ki, EC₅₀, etc.) for CAS 681250-15-7 . In contrast, the closely related analog IHBY56 has published α-amylase IC₅₀ (0.99 µM), cytotoxicity profiles across eight cell lines, and molecular docking scores [1]. This data gap means that any biological inference must rely entirely on SAR extrapolation from the IHBY56 series, which carries significant uncertainty given the structural difference (direct thiophene conjugation vs. phenyl spacer). Procurement of CAS 681250-15-7 should therefore be accompanied by a clear plan for in-house profiling and a formal risk assessment that acknowledges the absence of confirmatory public data .

Data transparency Hit validation Procurement risk

Recommended Research and Procurement Scenarios for CAS 681250-15-7


Scenario 1: Structure-Activity Relationship (SAR) Expansion of Benzodioxole–Acrylamide α-Amylase Inhibitors

CAS 681250-15-7 is best utilized as a structural probe to test the effect of removing the phenyl spacer from the potent inhibitor IHBY56. Because the compound lacks a phenyl bridge, it can serve as a negative control or a minimal pharmacophore model to delineate which portion of the IHBY56 scaffold is essential for α-amylase inhibition. Researchers should plan a head-to-head enzyme assay comparing CAS 681250-15-7 with IHBY56 and acarbose under identical conditions, followed by cytotoxicity testing in the same eight cell lines used for IHBY56 (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2, LX-2, HEK-293T) [1]. This approach will generate the missing quantitative data and establish the first activity cliff in this chemical series [1].

Scenario 2: Chemical Probe for Covalent Binding Mode Studies

The (E)-acrylamide moiety in CAS 681250-15-7 is a potential Michael acceptor that could form covalent adducts with nucleophilic residues (e.g., cysteine thiols) in target proteins. Because the thiophene ring directly conjugates to the acrylamide, the reactivity profile may differ from the phenyl-spaced IHBY56. This compound could be employed in a cysteine-reactivity screen (e.g., using a fluorogenic thiol probe or mass spectrometry-based adduct profiling) to assess the intrinsic reactivity of the thiophene-conjugated acrylamide and to compare it with the phenyl-conjugated analog [1]. Procurement should include a request for the compound's stability in DMSO and under assay buffer conditions (pH 7.4, 37 °C) to rule out rapid hydrolysis [1].

Scenario 3: Negative Control for Selectivity Profiling Against Off-Target Kinases

Benzodioxole–acrylamide hybrids have been investigated as kinase inhibitors (e.g., DYRK1A, CLK1), and the acrylamide group can act as a covalent warhead. CAS 681250-15-7, with its direct thiophene substitution, may show a different kinase selectivity profile than IHBY56. It can be included in a broad kinase panel screen (e.g., 100-kinase panel at 1 µM) to identify off-target kinase interactions. The resulting selectivity fingerprint will determine whether this compound is a viable starting point for kinase-targeted programs or whether it should be deprecated in favor of more selective scaffolds [1].

Quote Request

Request a Quote for (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.